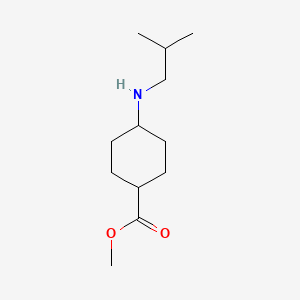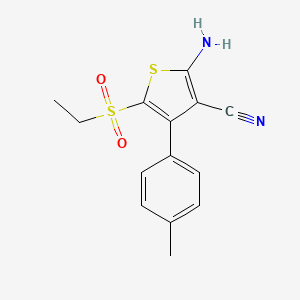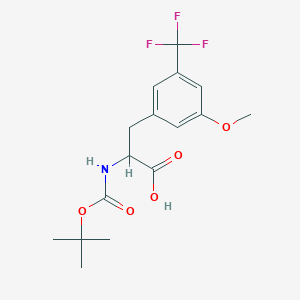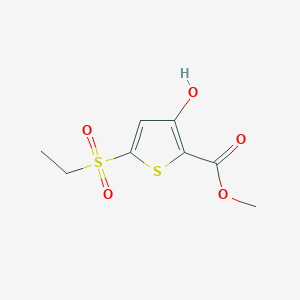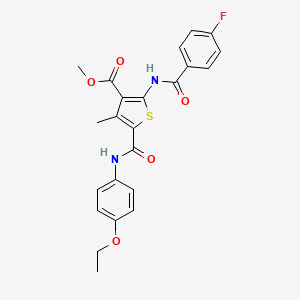
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino acid.
Formation of the Ester: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate involves the following steps:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group.
Comparación Con Compuestos Similares
Similar Compounds
(S)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: A similar compound with a shorter carbon chain.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific stereochemistry and the presence of both a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H20ClNO4 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
Clave InChI |
JSNAXNGFWWBFRY-MRVPVSSYSA-N |
SMILES isomérico |
CCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)


